N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin moiety with an indole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, which is then coupled with an indole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and indole derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone
Uniqueness
What sets N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide apart is its unique combination of the benzodioxin and indole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O6 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-26-16(13-15-17(29-2)6-7-19(30-3)22(15)26)23(28)24-9-8-21(27)25-14-4-5-18-20(12-14)32-11-10-31-18/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
QDLCSZCHYUCLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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